4-[(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)amino]benzamide
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Overview
Description
4-[(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)amino]benzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)amino]benzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 2-cyclopropyl-4,6-diaminopyrimidine and tert-butyl isocyanide.
Amination Reaction: The pyrimidine derivative is then subjected to an amination reaction with 4-aminobenzamide under suitable conditions to form the desired compound.
Common reagents used in these reactions include palladium catalysts, organic solvents like ethanol, and bases such as sodium bicarbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
4-[(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)amino]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-[(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)amino]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- **4-[(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)amino]benzoic acid
- **4-[(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)amino]benzylamine
- **4-[(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)amino]benzyl alcohol
Uniqueness
4-[(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)amino]benzamide is unique due to its specific structural features, such as the presence of a tert-butyl group and a cyclopropyl ring, which may confer distinct pharmacological properties compared to similar compounds .
Properties
IUPAC Name |
4-[(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-18(2,3)14-10-15(22-17(21-14)12-4-5-12)20-13-8-6-11(7-9-13)16(19)23/h6-10,12H,4-5H2,1-3H3,(H2,19,23)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUUCKYHZWYVTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)C2CC2)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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